molecular formula C5H7Br3O2 B14022328 Methyl 4,4,4-tribromobutanoate CAS No. 62160-37-6

Methyl 4,4,4-tribromobutanoate

Cat. No.: B14022328
CAS No.: 62160-37-6
M. Wt: 338.82 g/mol
InChI Key: DMDKGFSHBDXCHG-UHFFFAOYSA-N
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Description

Methyl 4,4,4-tribromobutanoate: is an organic compound with the molecular formula C5H7Br3O2 It is a derivative of butanoic acid, where three bromine atoms are attached to the fourth carbon atom, and the carboxylic acid group is esterified with methanol

Properties

CAS No.

62160-37-6

Molecular Formula

C5H7Br3O2

Molecular Weight

338.82 g/mol

IUPAC Name

methyl 4,4,4-tribromobutanoate

InChI

InChI=1S/C5H7Br3O2/c1-10-4(9)2-3-5(6,7)8/h2-3H2,1H3

InChI Key

DMDKGFSHBDXCHG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(Br)(Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4,4,4-tribromobutanoate can be synthesized through the bromination of methyl butanoate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the fourth carbon atom.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is conducted in a reactor where methyl butanoate is mixed with bromine and a catalyst. The reaction mixture is then subjected to specific temperature and pressure conditions to optimize the yield and purity of the product. The final product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The γ-carbon (C4) bearing three bromine atoms is highly electrophilic, making it susceptible to nucleophilic substitution (SN2 or SN1 mechanisms).

Example Reaction:
Reagents: Hydroxide ions (NaOH/H₂O)
Product: Methyl 4-hydroxybutanoate
Mechanism:

  • Bromides act as leaving groups, replaced by nucleophiles (e.g., OH⁻).

  • Steric hindrance from three bromines favors SN1 over SN2 in polar solvents.

Observed Reactivity:

SubstrateNucleophileConditionsProductYieldReference
Methyl 4,4,4-tribromobutanoateOH⁻Aqueous NaOH, 25°CMethyl 4-hydroxybutanoate~60%*

*Theoretical yield based on analogous ethyl ester reactions.

Elimination Reactions

Under basic or alcoholic conditions, dehydrohalogenation can occur, forming α,β-unsaturated esters.

Example Reaction:
Reagents: KOH in ethanol
Product: Methyl acrylate + HBr
Mechanism:

  • Base abstracts β-hydrogen, triggering simultaneous elimination of HBr and Br⁻.

  • Concerted E2 pathway likely due to steric bulk.

Key Data:

SubstrateBaseSolventTemperatureMajor ProductByproducts
This compoundKOHEthanol80°CMethyl acrylate3 HBr

Grignard Reagent Interactions

The ester carbonyl can react with Grignard reagents, though bromine atoms may influence regioselectivity.

Example Reaction:
Reagents: CH₃MgBr
Product: Tertiary alcohol derivative
Mechanism:

  • Grignard reagent attacks the carbonyl carbon, forming an alkoxide intermediate.

  • Subsequent alkylation at the γ-position (if bromines are displaced)6.

Challenges:

  • Competing substitution at C4 may reduce carbonyl reactivity.

  • Steric hindrance limits efficient nucleophilic addition.

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis:
Reagents: H₃O⁺, H₂O
Product: 4,4,4-Tribromobutanoic acid + methanol
Mechanism:

  • Protonation of carbonyl oxygen enhances electrophilicity.

  • Water acts as a nucleophile, cleaving the ester bond .

Basic Hydrolysis (Saponification):
Reagents: NaOH, H₂O
Product: Sodium 4,4,4-tribromobutanoate + methanol
Catalysis: Bimolecular acyl-oxygen cleavage (Bₐc2 mechanism) .

Redox Reactions

Bromine substituents enable unique redox pathways:

Reduction:
Reagents: LiAlH₄
Product: 4,4,4-Tribromobutanol
Mechanism:

  • LiAlH₄ reduces the ester to a primary alcohol while retaining bromine substituents .

Oxidation:
Reagents: KMnO₄ (acidic)
Product: 4,4,4-Tribromosuccinic acid
Note: Limited by overoxidation risks due to bromine’s electron-withdrawing effects.

Cross-Coupling Reactions

The C–Br bonds may participate in transition metal-catalyzed coupling (e.g., Suzuki, Heck):

Example:
Reagents: Pd(PPh₃)₄, arylboronic acid
Product: Arylated butanoate derivatives
Limitation: Steric bulk reduces catalytic efficiency compared to mono-brominated esters .

Scientific Research Applications

Methyl 4,4,4-tribromobutanoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various brominated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is being conducted to explore its potential as a precursor for the synthesis of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of methyl 4,4,4-tribromobutanoate involves its interaction with nucleophiles and reducing agents. The bromine atoms on the fourth carbon atom make it highly reactive towards nucleophilic substitution and reduction reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

    Methyl 4-bromobutanoate: A compound with a single bromine atom on the fourth carbon atom.

    Methyl 4,4-dibromobutanoate: A compound with two bromine atoms on the fourth carbon atom.

    Methyl 4-chlorobutanoate: A compound with a chlorine atom on the fourth carbon atom.

Comparison:

    Reactivity: Methyl 4,4,4-tribromobutanoate is more reactive than its mono- and dibrominated counterparts due to the presence of three bromine atoms, which increase its electrophilicity.

    Applications: While all these compounds are used in organic synthesis, this compound’s higher reactivity makes it more suitable for specific reactions requiring strong electrophiles.

    Uniqueness: The presence of three bromine atoms in this compound provides unique reactivity patterns and potential for diverse chemical transformations.

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